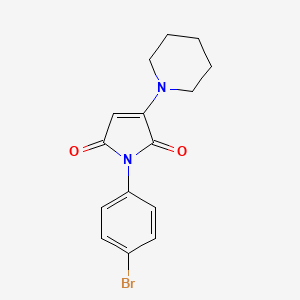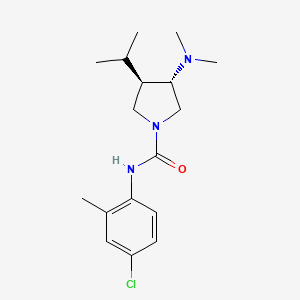
4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions starting from simple precursors. For instance, derivatives of tetrahydro-1-naphthalenol have been synthesized starting with methoxy-dihydro-naphthalenone, followed by a series of reactions including demethylation, nitration, and reduction processes to yield amino-substituted naphthalenols (Miyake et al., 1977). Similar synthetic routes could potentially be adapted for the synthesis of 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide by incorporating appropriate chlorination and amide formation steps.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or computational methods to determine the spatial arrangement of atoms within a molecule. For benzamide derivatives, studies have shown how solid-state properties can reveal significant insights into their structural characteristics, including hydrogen bonding and charge transfer mechanisms (Younes et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of a compound like 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can be diverse, involving reactions pertinent to its functional groups. For instance, the nitro group can undergo reduction to an amino group, while the chloro group might participate in nucleophilic substitution reactions. Compounds with similar structures have been utilized as precursors in the synthesis of pharmaceuticals, demonstrating the versatility of their chemical properties (Richter et al., 2021).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, are crucial for understanding a compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the presence of polar functional groups and the overall molecular geometry. Studies on similar aromatic polyamides have provided insights into their solubility, thermal stability, and crystallinity, which could be relevant for analyzing the physical properties of 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide (Ghodke et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, can be deduced from the functional groups present in the molecule. The benzamide moiety, for instance, can engage in hydrogen bonding due to the amide group, influencing its chemical behavior in solution. Similarly, the nitro and chloro substituents can affect the electron distribution within the molecule, impacting its reactivity (Yang & Chen, 1992).
Propiedades
IUPAC Name |
4-chloro-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-9-8-12(10-16(14)20(22)23)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h3,5,7-10H,1-2,4,6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFHDAWGSMIYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)



![2-{[1-(4-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5654573.png)
![2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline-4-carboxylic acid](/img/structure/B5654581.png)
![2-(dimethylamino)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5654598.png)
![4-[(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654602.png)

![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)
![4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5654622.png)

